REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[C:13]([O:16][CH:17]=[CH2:18])(=[O:15])[CH3:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21].S(O)O.C=O>O>[C:13]([O:16][CH:17]=[CH2:18])(=[O:15])[CH3:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1.2,5.6,8.9|
|
Name
|
sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resin
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfonate
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
281 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
mixture
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
formaldehyde sulfoxylate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(O)O.C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The polymerization temperature was maintained at 75°-80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after the addition of the 50 milliliter portion of the monomer mixture
|
Type
|
ADDITION
|
Details
|
The remainder of the monomer mixture was charged to the kettle over a 3-4 hour period
|
Duration
|
3.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the polymerization temperature at between 70° C. and 75° C
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C.C(C=C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |